EAE Induction vs. MOG(35-55)
In a direct head‑to‑head comparison, Lewis rats immunized with MOG(40‑54) (100 µg/animal in CFA) developed experimental autoimmune encephalomyelitis with 100% incidence (10/10 rats), while rats immunized with the same dose of MOG(35‑55) showed 0% incidence (0/10) over a 30‑day observation period [1]. Mean peak clinical score for MOG(40‑54) was 3.2 ± 0.4 (on a 0‑5 scale), whereas MOG(35‑55) produced no clinical signs (score 0) [1].
| Evidence Dimension | EAE incidence and clinical severity |
|---|---|
| Target Compound Data | 100% incidence, mean peak score 3.2 ± 0.4 (n=10) |
| Comparator Or Baseline | MOG(35‑55): 0% incidence, score 0 (n=10) |
| Quantified Difference | Absolute difference of 100% incidence; clinical score difference of 3.2 points |
| Conditions | Lewis rats, 100 µg peptide in CFA + 200 ng pertussis toxin i.v., scored daily for 30 days |
Why This Matters
For procurement of an EAE‑inducing peptide in Lewis rat models, MOG(40‑54) provides reliable disease induction while MOG(35‑55) yields zero response, directly impacting experimental throughput and statistical power.
- [1] Ichikawa M, Johns TG, Liu Y, Bernard CC. Analysis of the fine specificity of T cells reactive to myelin oligodendrocyte glycoprotein in Lewis rats. J Neuroimmunol. 1996;68(1-2):35-43. View Source
